4-(Benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant implications in medicinal chemistry. Its structure features a pyrazole core, which is known for its diverse biological activities, particularly in the field of drug development. The compound's molecular formula is , and it has been classified under the category of pyrazole derivatives, which are often explored for their potential therapeutic effects.
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves several steps, including:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can be represented using various structural formulas, including:
CC(=O)Nc1c[nH]c(=O)c2c(c(c(c2)C(=O)N(C)C)C(=O)c1cc(F)ccc1)OCC
InChI=1S/C22H22F N3O3/c1-15(24)22(27)23-21-19(26)18(25-22)14-20(21)16-8-6-5-7-17(16)10-12-13-11-9-4-3-2/h5-11,14H,2-4,12-13H2,1H3,(H,23,27)(H,24,25)
The compound's three-dimensional structure can be analyzed using crystallographic data, revealing details about bond lengths, angles, and spatial arrangements that influence its reactivity and biological activity.
The chemical reactivity of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can include:
Each reaction pathway can be optimized based on specific experimental conditions such as temperature and solvent choice.
The mechanism of action for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves:
Data from pharmacological studies would provide insights into its efficacy and specificity against various biological systems.
The physical and chemical properties of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide include:
These properties are essential for determining suitable conditions for storage and application in laboratory settings.
The applications of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide are primarily in scientific research. It may be utilized in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1